

# Application of Budesonide in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Buy-ado  |           |
| Cat. No.:            | B1207579 | Get Quote |

#### Introduction

Budesonide, a potent synthetic glucocorticoid, is a cornerstone in the treatment of chronic inflammatory diseases such as asthma and inflammatory bowel disease (IBD).[1][2] Organoid technology, which involves growing three-dimensional "mini-organs" in vitro from stem cells, provides a powerful platform for disease modeling and drug screening.[3][4][5] Patient-derived organoids, in particular, recapitulate the genetic and physiological characteristics of the original tissue, making them invaluable for personalized medicine research.[6][7] The application of budesonide in organoid culture systems allows for detailed investigation of its therapeutic effects and mechanisms of action on specific epithelial tissues, particularly in the context of inflammatory conditions like IBD and Eosinophilic Esophagitis (EoE).[7][8]

#### Mechanism of Action

Budesonide exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[1][2] Upon binding, the budesonide-GR complex translocates to the nucleus, where it modulates the expression of a wide array of genes.[1] This genomic action leads to two main outcomes:

 Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes.[1][2] This includes genes for proteins like lipocortin-1, which inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes.[1]



• Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors like NF-κB, suppressing the expression of cytokines, chemokines, and adhesion molecules that drive the inflammatory cascade.[2]

Studies in various cell models, including lung and intestinal cells, have confirmed that budesonide modulates genes involved in cell cycle control, signal transduction, and apoptosis. [9][10]

## **Quantitative Data Summary**

The following tables summarize the quantitative data regarding budesonide concentrations and their effects as reported in relevant studies.

Table 1: Budesonide Concentration and Effects in In Vitro Models



| Model System                         | Budesonide<br>Concentration | Observed Effect                                                                                                                                      | Reference   |
|--------------------------------------|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| RAW264.7<br>Macrophages              | 5, 10, 20 μΜ                | Dose-dependent decrease in TNF-α, IL- 1β, and Nitric Oxide (NO) levels. Modulation of M1/M2 macrophage polarization markers.                         | [11]        |
| Human Colon<br>Organoids (Colonoids) | Not specified               | Decreased colonoid size. Exhibited anti-inflammatory effects against TNF + Poly(I:C) stimulation. No consistent effect on proliferation or stemness. | [7][12][13] |
| Embryonic Stem Cells (ESCs)          | 1.25 - 10 mM                | Inhibited Embryonic<br>Stem-to-Mesenchymal<br>Transition (esMT).                                                                                     | [14]        |
| 3D Gastruloids                       | 5 - 40 mM                   | Inhibited gastruloid<br>elongation and<br>development at<br>concentrations ≥ 5<br>mM.                                                                | [14]        |
| Caco-2 Cells                         | 0.1 - 3.2 μg/ml             | Free drug solution showed dosedependent toxicity, while nanoparticle formulations showed high cell viability (>90%).                                 | [15]        |

Table 2: Clinical Efficacy of Budesonide in Eosinophilic Esophagitis (EoE)



| Study Type             | Budesonide<br>Formulation/Dose                                                                             | Key Outcomes                                                                                                                 | Reference    |
|------------------------|------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|--------------|
| Phase 3 Clinical Trial | <ul><li>2.0 mg Budesonide</li><li>Oral Suspension</li><li>(BOS) twice daily for</li><li>12 weeks</li></ul> | 53.1% of patients achieved histologic response (≤6 eosinophils/high- power field) vs. 1% for placebo.                        | [16][17][18] |
| Phase 3 Clinical Trial | 2.0 mg BOS twice<br>daily for 12 weeks                                                                     | 52.6% of patients achieved symptom response (≥30% reduction in Dysphagia Symptom Questionnaire score) vs. 39.1% for placebo. | [17]         |
| Meta-analysis          | 0.5–1.0 mg twice daily<br>(oral)                                                                           | Recommended dose for effectively reducing eosinophil counts, improving histology, and alleviating clinical symptoms.         | [8]          |

## **Experimental Protocols**

Protocol 1: Establishment and Culture of Human Intestinal Organoids

This protocol provides a general framework for establishing and maintaining human intestinal organoids from cryopreserved material.

#### Materials:

- Cryopreserved human intestinal organoids
- Basement Membrane Extract (BME), e.g., Matrigel®[19][20]



- Complete IntestiCult™ Organoid Growth Medium (or equivalent)[20][21]
- Basal medium (e.g., DMEM)
- ROCK inhibitor (e.g., Y-27632)
- 6-well or 24-well tissue culture plates[22]
- Sterile pipette tips, conical tubes

#### Procedure:

- Preparation:
  - Thaw BME on ice. Keep it cold to prevent premature polymerization.
  - Pre-warm culture plates in a 37°C incubator for at least 60 minutes.
  - Prepare complete organoid growth medium and warm to room temperature.
- Thawing Organoids:
  - Rapidly thaw the cryovial of organoids in a 37°C water bath.
  - Transfer the contents to a 15-ml conical tube containing 10 ml of basal medium.
  - Centrifuge at 200-300 x g for 5 minutes. Aspirate the supernatant.
- Seeding Organoids in BME Domes:
  - Resuspend the organoid pellet in the appropriate volume of liquid BME on ice. A typical density is 200-500 crypts per 50 μl of BME.[22]
  - Using a pre-chilled pipette tip, dispense 50 µl droplets (domes) of the organoid-BME suspension into the center of each well of the pre-warmed plate.
  - Invert the plate and incubate at 37°C for 15-30 minutes to allow the BME to polymerize.
- Culture and Maintenance:



- Carefully add 500 μl (for 24-well plate) or 2 ml (for 6-well plate) of complete growth medium to each well.[22]
- For the first 3 days, supplement the medium with 10 μM Y-27632 to prevent anoikis.
- Culture the plate at 37°C, 5% CO<sub>2</sub>.
- Replace the medium every 2-4 days.[20][22] Organoids can be passaged every 7-10 days.[22]

Protocol 2: Modeling Inflammation and Budesonide Treatment

This protocol describes how to induce an inflammatory state in established intestinal organoids and subsequently treat them with budesonide.

#### Materials:

- Established intestinal organoids (from Protocol 1)
- Complete organoid growth medium
- Recombinant human TNF-α and/or IL-13[7][23]
- Budesonide stock solution (dissolved in DMSO)
- Control vehicle (DMSO)

#### Procedure:

- Organoid Preparation:
  - Culture organoids until they are well-formed with budding structures (typically 5-7 days post-passaging).
- Induction of Inflammation:
  - Prepare growth medium containing the inflammatory cytokine(s). A common model for IBD uses TNF-α, while IL-13 is used to model EoE-like changes.[7][23]



- Aspirate the old medium from the organoid cultures.
- Add the inflammation-inducing medium to the wells. Culture for 24-48 hours to establish an inflammatory phenotype.

#### Budesonide Treatment:

- Prepare serial dilutions of budesonide in complete growth medium. Also prepare a vehicle control medium containing the same final concentration of DMSO (typically <0.1%).[21]</li>
- Remove the inflammation-inducing medium.
- Add the budesonide-containing medium or vehicle control medium to the respective wells.
- Incubate for the desired treatment period (e.g., 48-72 hours). The duration may need to be optimized for specific experimental goals.
- Downstream Analysis:
  - After treatment, organoids can be harvested for analysis as described in Protocol 3.

#### Protocol 3: Analysis of Budesonide Effects

This protocol outlines methods to assess the impact of budesonide treatment on organoid viability, gene expression, and protein localization.

- A. Cell Viability Assay (e.g., CellTiter-Glo® 3D)
- Equilibrate the organoid plate and CellTiter-Glo® 3D reagent to room temperature.
- Add a volume of reagent equal to the volume of medium in the well.
- Mix vigorously on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Record luminescence using a plate reader. A decrease in signal indicates reduced viability.
   [21]



- B. Gene Expression Analysis (RT-qPCR)
- Harvest organoids from the BME domes by mechanical disruption in cold PBS/EDTA.
- Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
- Synthesize cDNA using a reverse transcription kit.
- Perform qPCR using SYBR Green master mix and primers for target genes (e.g., proinflammatory cytokines like TNF-α, IL-1β; glucocorticoid-induced genes like TSC22D3 (GILZ) and FKBP5).[24][25]
- Normalize expression levels to a housekeeping gene (e.g., GAPDH). Calculate fold change relative to the vehicle-treated inflammatory control group.
- C. Immunofluorescence (IF) Staining
- Fix organoids in 4% paraformaldehyde for 20-30 minutes at room temperature.
- Permeabilize with 0.5% Triton X-100 in PBS for 15 minutes.
- Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
- Incubate with primary antibodies (e.g., against NF-κB, E-cadherin, or MUC2) overnight at 4°C.
- Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
- · Counterstain nuclei with DAPI.
- Mount the organoids on slides and image using a confocal microscope.

## **Visualizations**





Click to download full resolution via product page

Caption: Budesonide's glucocorticoid receptor-mediated signaling pathway.





Click to download full resolution via product page

Caption: Workflow for budesonide testing in organoid models.





Click to download full resolution via product page

Caption: Budesonide's counteraction of inflammation in organoids.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 2. What is the mechanism of action of Budesonide? [synapse.patsnap.com]

### Methodological & Application





- 3. Establishment of patient-derived cancer organoids for drug-screening applications |
   COLAAB [animalmethodsbias.org]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tofacitinib and budesonide treatment affect stemness and chemokine release in IBD patient-derived colonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A meta-analysis on randomized controlled trials of treating eosinophilic esophagitis with budesonide PMC [pmc.ncbi.nlm.nih.gov]
- 9. An inhaled dose of budesonide induces genes involved in transcription and signaling in the human airways: enhancement of anti- and proinflammatory effector genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Budesonide exerts its chemopreventive efficacy during mouse lung tumorigenesis by modulating gene expressions PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effects of budesonide on LPS-induced podocyte injury by modulating macrophage M1/M2 polarization: Evidence from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tofacitinib and budesonide treatment affect stemness and chemokine release in IBD patient-derived colonoids [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeted delivery of budesonide in acetic acid induced colitis: impact on miR-21 and E-cadherin expression PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topical budesonide effective for eosinophilic esophagitis in pivotal trial | MDedge [mdedge.com]
- 17. Budesonide Oral Suspension Improves Outcomes in Patients With Eosinophilic Esophagitis: Results from a Phase 3 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 19. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 20. stemcell.com [stemcell.com]
- 21. cdn.stemcell.com [cdn.stemcell.com]



- 22. cincinnatichildrens.org [cincinnatichildrens.org]
- 23. researchgate.net [researchgate.net]
- 24. Budesonide Analogues Preserve Stem Cell Pluripotency and Delay 3D Gastruloid Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Corticosteroid-induced gene expression in allergen-challenged asthmatic subjects taking inhaled budesonide PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Budesonide in Organoid Culture Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207579#application-of-budesonide-in-organoid-culture-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com